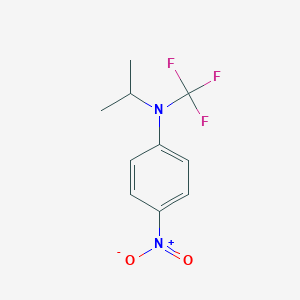
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of an isopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for N-isopropyl-4-nitro-N-(trifluoromethyl)aniline may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-isopropyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-nitro-N-(trifluoromethyl)aniline: Lacks the isopropyl group, affecting its reactivity and applications.
N-isopropyl-4-nitro-2-(trifluoromethyl)aniline: A positional isomer with different substitution patterns on the aniline ring.
Uniqueness
The presence of both the nitro and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a pharmacological agent .
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
4-nitro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3N2O2/c1-7(2)14(10(11,12)13)8-3-5-9(6-4-8)15(16)17/h3-7H,1-2H3 |
InChI Key |
WJYADJUIWSSCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















